molecular formula C11H8FN3O B2601512 N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide CAS No. 1907948-87-1

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide

Cat. No.: B2601512
CAS No.: 1907948-87-1
M. Wt: 217.203
InChI Key: XRWIISSFGXAAAG-UHFFFAOYSA-N
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Description

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide: is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450–500°C) to achieve fluorination .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the corrosive nature of hydrofluoric acid and other fluorinating agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation and Reduction Reactions: Products include N-oxides and amines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological pathway involved .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 3-Bromo-2-fluoropyridine

Comparison: N-(5-Fluoropyridin-2-yl)pyridine-4-carboxamide is unique due to the presence of both fluorine and carboxamide functional groups, which confer distinct chemical and biological properties. Compared to other fluorinated pyridines, this compound exhibits higher stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O/c12-9-1-2-10(14-7-9)15-11(16)8-3-5-13-6-4-8/h1-7H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWIISSFGXAAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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